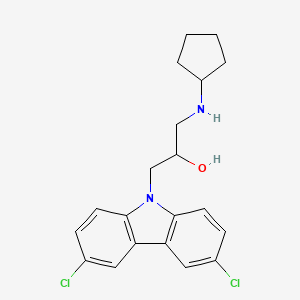
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Vue d'ensemble
Description
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as JP-1302, is a selective β-adrenoceptor agonist that has been studied for its potential use in treating cardiovascular diseases.
Applications De Recherche Scientifique
Inhibition of Mitotic Kinesin Eg5 and Triggering Apoptosis in Transformed Culture Cells
Research has shown that carbazole derivatives, including those structurally related to 1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, can inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5. This inhibition is crucial for bipolar spindle formation, leading to mitotic arrest followed by apoptotic cell death in transformed culture cells. Specifically, compounds structurally similar to the specified chemical induced strong mitotic arrest and cell death, with evidence of apoptosis in treated cells. This suggests potential applications in cancer research, particularly in the development of treatments that selectively target cancer cells by disrupting cell division processes (Okumura et al., 2006).
Development of β-Blocking Activity
Carbazole derivatives have been explored for their β-blocking activity, which is significant in the management of cardiovascular disorders. The synthesis of new carbazolyloxy propanolamine derivatives and their cyclization into corresponding oxazolidinonyl/oxazolidinyl carbazole derivatives demonstrate the versatility of carbazole compounds in pharmaceutical development. These compounds exhibit the key pharmacophore in β-blockers, indicating their potential use in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and other disorders related to the sympathetic nervous system (Anumula et al., 2007).
Synthesis of Anticancer Agents
Research into the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents highlights the therapeutic potential of carbazole compounds. These derivatives have been synthesized and assessed for their cytotoxic activity against cancer cell lines, suggesting their applicability in cancer treatment. The structural modifications and pharmacological evaluations of these compounds aim to identify new therapeutic agents for cancer management (Shmeiss et al., 2000).
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O/c21-13-5-7-19-17(9-13)18-10-14(22)6-8-20(18)24(19)12-16(25)11-23-15-3-1-2-4-15/h5-10,15-16,23,25H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLFFSWIDMBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4065067.png)
![2-[1-(2-morpholinylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole dihydrochloride](/img/structure/B4065072.png)
![3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4065079.png)

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4065093.png)
![1-(4-methoxyphenyl)-4-{2-[4-(methylsulfonyl)-1-piperazinyl]-5-nitrobenzoyl}piperazine](/img/structure/B4065104.png)
![1,15,15-trimethyl-7-nitro-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4065105.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)
![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)
![2-(2-methoxyphenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4065156.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4065161.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4065168.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
